6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Overview
Description
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-1-tetralone with 4-methoxyaniline under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with an appropriate carboxylic acid derivative to yield the target compound .
Chemical Reactions Analysis
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with sigma receptors, particularly the sigma-2 receptor. Sigma receptors are involved in modulating various cellular processes, including calcium signaling, neurotransmitter release, and cell proliferation. The binding of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide to sigma-2 receptors influences these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide include other isoquinoline derivatives such as:
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.
4-Methoxyaniline: Another precursor used in the synthesis.
6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline: A related compound studied for its sigma receptor binding affinity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-6-4-15(5-7-16)20-19(22)21-9-8-13-10-17(24-2)18(25-3)11-14(13)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKMZSJMVCXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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